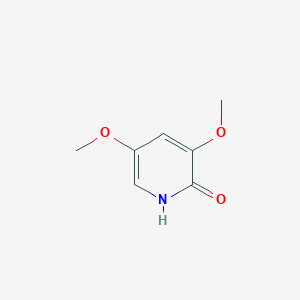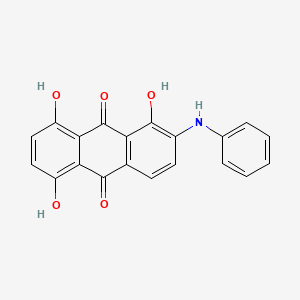
2-Anilino-1,5,8-trihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione: is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and vibrant colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-trihydroxy-2-(phenylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Hydroxylation: The anthracene-9,10-dione undergoes hydroxylation to introduce hydroxy groups at the 1, 5, and 8 positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Amination: The phenylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthracene-9,10-dione with aniline under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinones with various functional groups.
科学研究应用
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1,5,8-trihydroxy-2-(phenylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar hydroxylation but lacking the phenylamino group.
1,5-Dihydroxy-4,8-diaminoanthracene-9,10-dione: Contains amino groups instead of phenylamino, leading to different chemical properties.
Uniqueness
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione is unique due to the presence of both hydroxy and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
58376-69-5 |
|---|---|
分子式 |
C20H13NO5 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
2-anilino-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c22-13-8-9-14(23)17-16(13)18(24)11-6-7-12(19(25)15(11)20(17)26)21-10-4-2-1-3-5-10/h1-9,21-23,25H |
InChI 键 |
JGCJVKYQHLQRJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


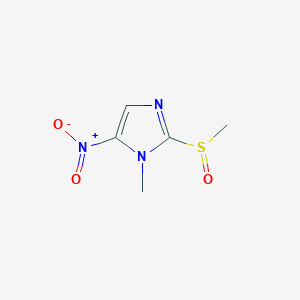

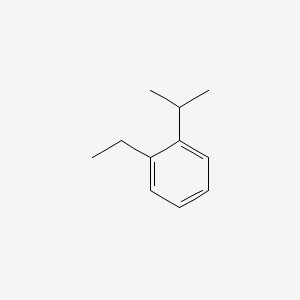
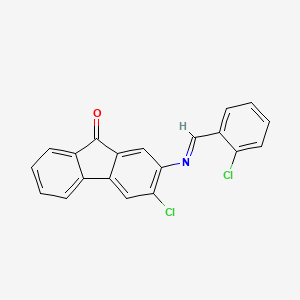
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
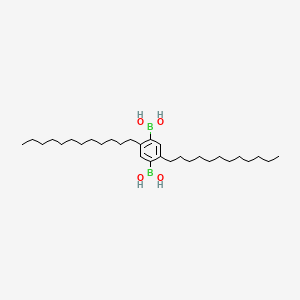
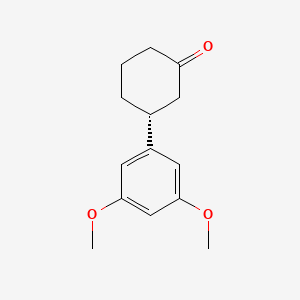
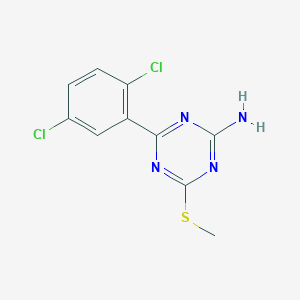
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
